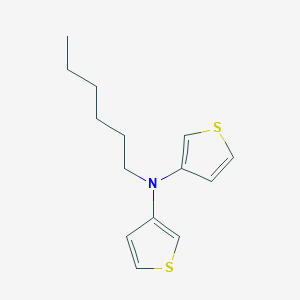
3-Thiophenamine, N-hexyl-N-3-thienyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenamine, N-hexyl-N-3-thienyl-: is an organic compound with the molecular formula C14H19NS2 and a molecular weight of 265.44 g/mol This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenamine, N-hexyl-N-3-thienyl- typically involves the reaction of thiophene derivatives with hexylamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of 3-Thiophenamine, N-hexyl-N-3-thienyl- may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Thiophenamine, N-hexyl-N-3-thienyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene derivatives.
Scientific Research Applications
3-Thiophenamine, N-hexyl-N-3-thienyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions between sulfur-containing compounds and biological molecules.
Industry: Used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Thiophenamine, N-hexyl-N-3-thienyl- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The thiophene ring can participate in various binding interactions, influencing the activity of the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- Thiophen-3-amine
- N-Hexyl-N-(3-thienyl)-3-thiophenamine
- 3-Aminothiophene
Uniqueness: 3-Thiophenamine, N-hexyl-N-3-thienyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
394203-42-0 |
|---|---|
Molecular Formula |
C14H19NS2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
N-hexyl-N-thiophen-3-ylthiophen-3-amine |
InChI |
InChI=1S/C14H19NS2/c1-2-3-4-5-8-15(13-6-9-16-11-13)14-7-10-17-12-14/h6-7,9-12H,2-5,8H2,1H3 |
InChI Key |
UDXNOUAXASOZEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=CSC=C1)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
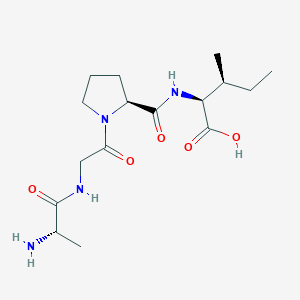
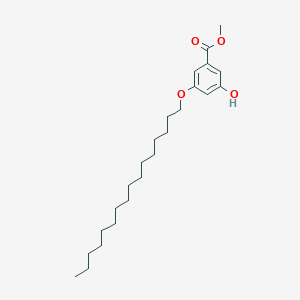


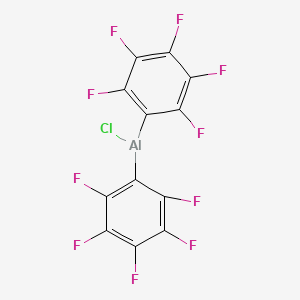

![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)
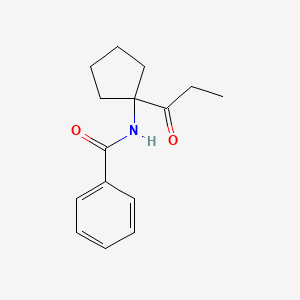



![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)
